![molecular formula C20H20Cl2N2O B3442328 1-(2,4-dichlorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B3442328.png)
1-(2,4-dichlorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine
Overview
Description
1-(2,4-dichlorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine, also known as DCPP, is a synthetic compound that has been widely used in scientific research. It is a piperazine derivative that has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 1-(2,4-dichlorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine is not well understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. 1-(2,4-dichlorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has also been found to inhibit the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
1-(2,4-dichlorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce anxiety and depression-like behaviors in animal models, suggesting potential therapeutic applications for these conditions. 1-(2,4-dichlorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has also been found to improve cognitive function and to enhance memory consolidation. Additionally, 1-(2,4-dichlorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to have antipsychotic effects, making it a potential treatment for schizophrenia.
Advantages and Limitations for Lab Experiments
1-(2,4-dichlorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain and use in experiments. 1-(2,4-dichlorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has also been extensively studied, providing a wealth of information on its pharmacological activities and potential therapeutic applications. However, there are also limitations to using 1-(2,4-dichlorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine in lab experiments. It has a relatively short half-life, and its effects can be difficult to measure accurately. Additionally, 1-(2,4-dichlorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
Future Directions
There are several future directions for research on 1-(2,4-dichlorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine. One area of interest is the potential therapeutic applications of 1-(2,4-dichlorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine for anxiety and depression. Further research is needed to determine the safety and efficacy of 1-(2,4-dichlorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine in humans for these conditions. Another area of interest is the effects of 1-(2,4-dichlorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine on the central nervous system and its potential as a treatment for schizophrenia. Additionally, further research is needed to understand the mechanism of action of 1-(2,4-dichlorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine and to develop more potent and selective derivatives of this compound.
Scientific Research Applications
1-(2,4-dichlorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been used extensively in scientific research as a tool to study the effects of piperazine derivatives on various biological systems. It has been found to exhibit a range of pharmacological activities, including antipsychotic, anxiolytic, and antidepressant effects. 1-(2,4-dichlorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has also been used to study the effects of piperazine derivatives on the central nervous system and to investigate the potential therapeutic applications of these compounds.
properties
IUPAC Name |
(2,4-dichlorophenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N2O/c21-17-8-9-18(19(22)15-17)20(25)24-13-11-23(12-14-24)10-4-7-16-5-2-1-3-6-16/h1-9,15H,10-14H2/b7-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQUQXPXSFNQBX-QPJJXVBHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-dichlorophenyl){4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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